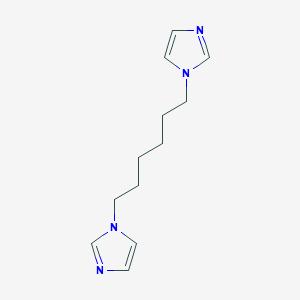
4,4'-(1-bromomethyl) bis-Benzonitrile
Vue d'ensemble
Description
4,4’-(1-Bromomethyl) bis-Benzonitrile is an organic compound with the molecular formula C15H9BrN2. It is a colorless solid that is soluble in some organic solvents. This compound is primarily used as a synthetic intermediate in various chemical reactions and has applications in research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1-Bromomethyl) bis-Benzonitrile typically involves the bromination of 4,4’-dimethylbenzonitrile. The reaction is carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) under specific conditions to ensure the selective bromination of the methyl groups .
Industrial Production Methods: Industrial production methods for 4,4’-(1-Bromomethyl) bis-Benzonitrile are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-(1-Bromomethyl) bis-Benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Condensation Reactions: It can react with compounds like homophthalic anhydride to form complex structures.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Base catalysts like potassium hydroxide (KOH) are often used to facilitate reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with 2H-tetrazole in the presence of KOH yields 4-[(2H-tetrazol-2-yl)methyl]benzonitrile .
Applications De Recherche Scientifique
4,4’-(1-Bromomethyl) bis-Benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and ligands.
Biology: The hydrochloride form of this compound has shown cytotoxic activity against human tumor cell lines.
Medicine: It is used in the synthesis of analogues with potential therapeutic properties.
Industry: It serves as an intermediate in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4’-(1-Bromomethyl) bis-Benzonitrile involves its ability to undergo substitution and condensation reactions, forming new compounds with different properties. The molecular targets and pathways involved depend on the specific application and the nature of the compounds formed .
Comparaison Avec Des Composés Similaires
4-(Bromomethyl)benzonitrile:
4-Cyanobenzyl bromide: Another related compound with similar reactivity but different applications.
Uniqueness: 4,4’-(1-Bromomethyl) bis-Benzonitrile is unique due to its two bromomethyl groups, which allow for more complex and diverse chemical reactions compared to its similar counterparts .
Propriétés
IUPAC Name |
4-[bromo-(4-cyanophenyl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2/c16-15(13-5-1-11(9-17)2-6-13)14-7-3-12(10-18)4-8-14/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGKQDFBVORSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3150731.png)


![Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B3150750.png)

![7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B3150757.png)

![6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3150782.png)
![7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3150783.png)




![4-[(2-Ethoxy-2-oxoethyl)amino]-4-oxobutanoic acid](/img/structure/B3150818.png)
